Mebeverine Mebeverine 3,4-dimethoxybenzoic acid 4-[ethyl-[1-(4-methoxyphenyl)propan-2-yl]amino]butyl ester is a methoxybenzoic acid.
Mebeverine has been investigated for the treatment of Irritable Bowel Syndrome and Post-cholecystectomy Gastrointestinal Spasms.
Brand Name: Vulcanchem
CAS No.: 3625-06-7
VCID: VC0534861
InChI: InChI=1S/C25H35NO5/c1-6-26(19(2)17-20-9-12-22(28-3)13-10-20)15-7-8-16-31-25(27)21-11-14-23(29-4)24(18-21)30-5/h9-14,18-19H,6-8,15-17H2,1-5H3
SMILES: CCN(CCCCOC(=O)C1=CC(=C(C=C1)OC)OC)C(C)CC2=CC=C(C=C2)OC
Molecular Formula: C25H35NO5
Molecular Weight: 429.5 g/mol

Mebeverine

CAS No.: 3625-06-7

Cat. No.: VC0534861

Molecular Formula: C25H35NO5

Molecular Weight: 429.5 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Mebeverine - 3625-06-7

Specification

CAS No. 3625-06-7
Molecular Formula C25H35NO5
Molecular Weight 429.5 g/mol
IUPAC Name 4-[ethyl-[1-(4-methoxyphenyl)propan-2-yl]amino]butyl 3,4-dimethoxybenzoate
Standard InChI InChI=1S/C25H35NO5/c1-6-26(19(2)17-20-9-12-22(28-3)13-10-20)15-7-8-16-31-25(27)21-11-14-23(29-4)24(18-21)30-5/h9-14,18-19H,6-8,15-17H2,1-5H3
Standard InChI Key VYVKHNNGDFVQGA-UHFFFAOYSA-N
SMILES CCN(CCCCOC(=O)C1=CC(=C(C=C1)OC)OC)C(C)CC2=CC=C(C=C2)OC
Canonical SMILES CCN(CCCCOC(=O)C1=CC(=C(C=C1)OC)OC)C(C)CC2=CC=C(C=C2)OC
Appearance Solid powder

Introduction

Pharmacological Properties

Mechanism of Action

Mebeverine exerts its effects through multiple pathways:

  • Direct smooth muscle relaxation: Inhibits calcium influx into smooth muscle cells, reducing spasms .

  • Local anesthetic activity: Blocks sodium channels, dampening nerve-mediated contractions .

  • Noradrenaline reuptake inhibition: Enhances sympathetic nervous system activity, promoting muscle relaxation .

  • Weak phosphodiesterase inhibition: Increases cyclic AMP levels, further relaxing smooth muscle .

In preclinical studies, mebeverine demonstrated 3–5 times greater spasmolytic activity than papaverine in animal models . Its selectivity for hypermotile states allows normalization of bowel function without inducing constipation .

Clinical Efficacy

Table 1: Key Clinical Trial Outcomes

Study DesignPopulationDoseOutcome (vs. Placebo)Source
RCT (Double-Blind)IBS-D135 mg TIDPain reduction: RR 1.33
Open-Label ComparisonIBS-M200 mg BIDGlobal improvement: RR 1.12

Dosage and Formulations

  • Standard dose: 135 mg three times daily, 20 minutes before meals .

  • Modified-release formulations: 200 mg twice daily shows comparable efficacy to immediate-release tablets, with improved patient compliance .

Adverse EffectIncidence (%)SeverityManagement
Skin Rash1.7MildAntihistamines
Dizziness3.3ModerateDose reduction
Anaphylaxis<0.1SevereEmergency intervention

Contraindications

  • Hypersensitivity to mebeverine or excipients (e.g., lactose, sucrose) .

  • Severe liver impairment (limited metabolism data) .

Pharmacokinetics

Absorption and Metabolism

  • Absorption: Rapidly hydrolyzed to veratric acid and mebeverine alcohol; peak plasma concentrations (TmaxT_{\text{max}}) at 1–3 hours .

  • Metabolism: Hepatic hydrolysis via esterases; no cytochrome P450 involvement .

  • Excretion: 95% renal excretion as metabolites within 24 hours .

Table 3: Pharmacokinetic Parameters

ParameterValue (Mean ± SD)ConditionSource
CmaxC_{\text{max}}267.71 ± 67.05 ng/mLSteady-state
TmaxT_{\text{max}}3.00 ± 0.93 hoursFasted
Half-life4.325 ± 1.881 hoursSingle dose

Recent Research and Developments

Combination Therapies

A 2025 Phase III trial (NCT05175131\text{NCT05175131}) is evaluating mebeverine + simethicone for IBS with bloating, showing preliminary reductions in pain (NRS-11 score: −2.4 vs. −1.8, P<0.05P < 0.05) .

Pharmacogenomic Insights

Emerging data suggest polymorphisms in esterase genes may influence metabolite levels, though clinical relevance remains unclear .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator